molecular formula C22H41N7O9 B12380664 Acetyl tripeptide-30 citrulline

Acetyl tripeptide-30 citrulline

Cat. No.: B12380664
M. Wt: 547.6 g/mol
InChI Key: OAUSWFQUADGIRF-BWJWTDLKSA-N
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Description

Acetyl tripeptide-30 citrulline is a synthetic peptide known for its anti-aging and skin-conditioning properties. It is composed of a sequence of lysine, aspartic acid, isoleucine, and citrulline. This compound is particularly noted for its ability to inhibit matrix metalloproteinases, which are enzymes responsible for the degradation of extracellular matrix components .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetyl tripeptide-30 citrulline is synthesized through the reaction of acetic acid with citrulline and tripeptide-30. The process involves the formation of peptide bonds between the amino acids in the sequence . The reaction conditions typically include controlled temperature and pH to ensure the stability and integrity of the peptide bonds.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers to ensure precision and efficiency. The peptides are then purified using high-performance liquid chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Acetyl tripeptide-30 citrulline primarily undergoes substitution reactions due to the presence of reactive amino acid side chains. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophilic reagents under mild conditions.

    Oxidation Reactions: Often require oxidizing agents such as hydrogen peroxide.

    Reduction Reactions: Utilize reducing agents like sodium borohydride.

Major Products Formed: The major products formed from these reactions include modified peptides with altered functional groups, which can enhance or modify the biological activity of the compound .

Scientific Research Applications

Acetyl tripeptide-30 citrulline has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of acetyl tripeptide-30 citrulline involves the inhibition of matrix metalloproteinases. By preventing the degradation of collagen and other extracellular matrix components, it helps maintain skin structure and integrity. This inhibition is achieved through the binding of the peptide to the active sites of the enzymes, thereby blocking their activity .

Comparison with Similar Compounds

Uniqueness: Acetyl tripeptide-30 citrulline is unique in its ability to inhibit multiple matrix metalloproteinases, including MMP-2, MMP-9, MMP-1, and MMP-3. This broad-spectrum inhibition makes it particularly effective in anti-aging and skin-conditioning applications .

Properties

Molecular Formula

C22H41N7O9

Molecular Weight

547.6 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-4-[[(4S)-4-amino-4-carboxybutyl]carbamoylamino]oxy-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C22H41N7O9/c1-3-12(2)17(21(35)36)28-19(32)15(27-18(31)13(24)7-4-5-9-23)11-16(30)38-29-22(37)26-10-6-8-14(25)20(33)34/h12-15,17H,3-11,23-25H2,1-2H3,(H,27,31)(H,28,32)(H,33,34)(H,35,36)(H2,26,29,37)/t12-,13-,14-,15-,17-/m0/s1

InChI Key

OAUSWFQUADGIRF-BWJWTDLKSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)ONC(=O)NCCC[C@@H](C(=O)O)N)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC(=O)ONC(=O)NCCCC(C(=O)O)N)NC(=O)C(CCCCN)N

Origin of Product

United States

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